molecular formula C10H11N3S B7764954 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol

5-ethyl-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7764954
M. Wt: 205.28 g/mol
InChI Key: CEQSRCVNBFGKSW-UHFFFAOYSA-N
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Description

The compound with the identifier “5-ethyl-4-phenyl-1,2,4-triazole-3-thiol” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful monitoring of reaction parameters and the use of high-purity reagents to achieve a high yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of substituted analogs.

Scientific Research Applications

5-ethyl-4-phenyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-ethyl-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses, making this compound a valuable tool for studying biological systems and developing new therapies.

Comparison with Similar Compounds

5-ethyl-4-phenyl-1,2,4-triazole-3-thiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound stands out due to its specific properties and applications. Some similar compounds include those with comparable molecular structures or those that undergo similar chemical reactions.

Properties

IUPAC Name

5-ethyl-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-2-9-11-12-10(14)13(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSRCVNBFGKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1C2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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